Cas no 1076-74-0 (5-methoxy-2-methyl-1H-indole)

5-Methoxy-2-methyl-1H-indole is a substituted indole derivative characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structural features enhance reactivity in electrophilic substitution and cross-coupling reactions, making it valuable for constructing complex heterocyclic systems. The methoxy group improves solubility in organic solvents, facilitating downstream processing. With high purity and stability under standard conditions, it is a reliable building block for research and industrial applications requiring precise molecular modifications.
5-methoxy-2-methyl-1H-indole structure
5-methoxy-2-methyl-1H-indole structure
Product Name:5-methoxy-2-methyl-1H-indole
CAS No:1076-74-0
MF:C10H11NO
MW:161.200442552567
MDL:MFCD00005620
CID:83367
PubChem ID:24896666
Update Time:2025-10-30

5-methoxy-2-methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-2-methylindole
    • 5-Methoxy-2-methyl-1H-indole
    • 5-Methoxy-2-methylin
    • NSC 63817
    • AKOS JY2082626
    • 5-Methoxy-2-methyindole
    • 2-Methyl-5-Methoxyindole
    • Indole, 5-methoxy-2-methyl-
    • 1H-Indole, 5-methoxy-2-methyl-
    • 5-Methoxy-2-methylindole 99%
    • 5-Methoxy-2-methylindole, 99+%
    • 5-Methoxy-2-Methylindole, 99+% 5GR
    • VSWGLJOQFUMFOQ-UHFFFAOYSA-N
    • NSC63817
    • PubChem7236
    • Maybridge1_002343
    • 5-Methoxy-2 methylindole
    • 2-methyl-5-methoxylindole
    • 5-methoxy-2-methyl-indole
    • 5-methoxy-2-methyl indole
    • 2-methyl-5-methoxy indole
    • NCIOpen2_000130
    • DivK1c_001095
    • HMS548C11
    • VSW
    • Q63395477
    • VSWGLJOQFUMFOQ-UHFFFAOYS
    • VSWGLJOQFUMFOQ-UHFFFAOYSA-
    • 5-METHOXY-
    • M0730
    • MFCD00005620
    • EINECS 214-066-5
    • KUC107903N
    • CCG-51145
    • AM689
    • SCHEMBL74023
    • 5-Methoxy-2-methyl-1H-indole #
    • M-3530
    • SR-01000640461-1
    • KSC-09-236
    • CHEBI:194945
    • NCGC00188230-02
    • BB 0262629
    • 1076-74-0
    • NCGC00188230-01
    • AC-23427
    • Z1197882538
    • CWJ
    • InChI=1/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3
    • AS-19488
    • NS00023471
    • DTXSID20148115
    • CS-W008520
    • AKOS004116677
    • BP-10441
    • CHEMBL4850447
    • 5-Methoxy-2-methylindole, 99%
    • CDS1_000055
    • EN300-77547
    • FT-0620558
    • SY011292
    • BDBM50578092
    • SB15294
    • NSC-63817
    • NCGC00188230-03
    • BBL104417
    • ALBB-006820
    • DB-040775
    • STK504142
    • 5-methoxy-2-methyl-1H-indole
    • MDL: MFCD00005620
    • Inchi: 1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3
    • InChI Key: VSWGLJOQFUMFOQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)C=C(C)N2

Computed Properties

  • Exact Mass: 161.08400
  • Monoisotopic Mass: 161.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 25
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0840 (rough estimate)
  • Melting Point: 86.0 to 89.0 deg-C
  • Boiling Point: 145°C/1.5mmHg(lit.)
  • Flash Point: 113.1°C
  • Refractive Index: 1.5200 (estimate)
  • Solubility: Soluble in methanol (very faint turbidity.)
  • PSA: 25.02000
  • LogP: 2.48490
  • Solubility: Not determined

5-methoxy-2-methyl-1H-indole Security Information

5-methoxy-2-methyl-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-methoxy-2-methyl-1H-indole Pricemore >>

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:1076-74-0)5-METHOXY-2-METHYLINDOLE
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Purity:99.9%
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(CAS:1076-74-0) 5-甲氧基-2-甲基吲哚
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5-methoxy-2-methyl-1H-indole Related Literature

Additional information on 5-methoxy-2-methyl-1H-indole

Introduction to 5-methoxy-2-methyl-1H-indole (CAS No. 1076-74-0)

5-methoxy-2-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 1076-74-0, is a heterocyclic organic compound belonging to the indole family. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and potential biological activities. The presence of both methoxy and methyl substituents on the indole ring imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The indole core is a prominent motif in natural products and bioactive molecules, with numerous examples exhibiting pharmaceutical relevance. Among these, derivatives of indole have shown promise in various therapeutic areas, including neurology, oncology, and anti-inflammatory applications. The structural features of 5-methoxy-2-methyl-1H-indole contribute to its potential as a precursor or intermediate in the synthesis of more complex pharmacophores.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-methoxy-2-methyl-1H-indole and biological targets. Studies suggest that the methoxy group enhances binding affinity to certain protein receptors, while the methyl substituent influences the compound's solubility and metabolic stability. These insights have guided the design of novel analogs with improved pharmacokinetic profiles.

One of the most compelling aspects of 5-methoxy-2-methyl-1H-indole is its role in the development of bioactive molecules targeting neurological disorders. Research indicates that indole derivatives can modulate neurotransmitter systems, making them candidates for treating conditions such as depression, anxiety, and neurodegenerative diseases. The methoxy substitution pattern, in particular, has been associated with enhanced receptor selectivity, which is crucial for minimizing side effects.

In oncology research, 5-methoxy-2-methyl-1H-indole has been explored as a potential inhibitor of key enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that derivatives of this compound can disrupt signaling pathways critical for tumor growth and survival. The structural flexibility of the indole ring allows for further functionalization, enabling chemists to optimize potency and selectivity against specific cancer targets.

The synthesis of 5-methoxy-2-methyl-1H-indole typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Catalytic processes and green chemistry principles have been increasingly employed to minimize waste and reduce environmental impact.

The pharmacological evaluation of 5-methoxy-2-methyl-1H-indole has revealed intriguing interactions with various biological systems. For instance, studies have shown that this compound can exhibit antioxidant properties, potentially protecting cells from oxidative stress-induced damage. Additionally, its ability to cross the blood-brain barrier has opened avenues for central nervous system (CNS) drug development.

The growing interest in natural product-inspired drug design has further highlighted the significance of 5-methoxy-2-methyl-1H-indole. Many bioactive compounds originate from plant-derived indoles or their synthetic analogs, underscoring the importance of exploring structurally related molecules like this one. Collaborative efforts between academia and industry are driving innovation in identifying new therapeutic agents based on such scaffolds.

Regulatory considerations play a crucial role in the development and commercialization of compounds like 5-methoxy-2-methyl-1H-indole. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials meet stringent quality standards. Furthermore, preclinical safety assessments are essential to evaluate potential toxicity profiles before human testing begins.

The future prospects for 5-methoxy-2-methyl-1H-indole are promising, with ongoing research aimed at expanding its applications across multiple therapeutic domains. Innovations in drug delivery systems may enhance its bioavailability and therapeutic efficacy. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science will continue to accelerate the discovery process.

In conclusion,5-methoxy-2-methyl-1H-indole (CAS No. 1076-74-0) represents a compelling example of how structural modifications can yield bioactive molecules with significant pharmaceutical potential. Its versatility as a scaffold for drug discovery underscores its importance in modern medicinal chemistry research. As scientific understanding evolves,this compound will likely continue to play a pivotal role in developing novel treatments for human diseases.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1076-74-0)5-METHOXY-2-METHYLINDOLE
sfd18063
Purity:99.9%
Quantity:200kg
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Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1076-74-0) 5-甲氧基-2-甲基吲哚
LE2475154
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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